molecular formula C20H24O7 B1630415 erythro-Guaiacylglycerol beta-coniferyl ether

erythro-Guaiacylglycerol beta-coniferyl ether

Cat. No. B1630415
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

erythro-Guaiacylglycerol beta-coniferyl ether is a natural product found in Euonymus alatus, Campylotropis hirtella, and other organisms with data available.

Scientific Research Applications

Stereochemistry and Biosynthesis

Erythro-Guaiacylglycerol β-Coniferyl Ether (erythro-GGSE) is studied in the context of its stereochemistry and biosynthesis. It has been investigated in plants like Eucommia ulmoides, where its formation through the cross-coupling of coniferyl and sinapyl alcohols is suggested. Nuclear magnetic resonance (NMR) spectroscopy is crucial in identifying the erythro and threo diastereomers of this compound (Lourith, Katayama, & Suzuki, 2005).

Apoptosis Induction and ROS Generation

A study on stereoisomeric erythro-GGSE highlighted its role in inducing apoptosis and generating reactive oxygen species (ROS) in hepatocellular carcinoma cells. This research explored the impact of its absolute configurations on inhibitory effects and the inactivation of MEK/ERK signaling pathways in treated cells (Yao et al., 2018).

Chemical Constituents in Plant Research

Erythro-GGSE has been isolated and identified in various plant studies. It was found in mangrove associated Catunaregam spinosa, contributing to the understanding of chemical constituents in this genus (Qing-xin, 2010). Additionally, it's identified in other plants such as Tinospora sinensis and Ailanthus altissima, aiding in the exploration of medicinal and biological properties of these species (Anh et al., 2022), (Wencai, 2012).

Delignification in Pulping Processes

The compound plays a significant role in delignification mechanisms during high-boiling solvent pulping processes. Studies have shown its involvement in the degradation of lignin, which is crucial in understanding the pulping processes and lignin breakdown (Kishimoto & Sano, 2003).

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297879
Record name Guaiacylglycerol β-coniferyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol

CAS RN

1103-58-8
Record name Guaiacylglycerol β-coniferyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacylglycerol β-coniferyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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